

High-Performance Liquid Chromatography (HPLC) Protocol for the Determination of Chinomethionate

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Compound of Interest

Compound Name: *Chinomethionate*

Cat. No.: *B1668619*

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Abstract

This application note provides a comprehensive guide for the determination of **Chinomethionate** (also known as Quinomethionate) using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is tailored for researchers, scientists, and professionals in drug development and agricultural science, offering a detailed protocol for sample preparation, chromatographic separation, and quantitative analysis. The protocol is designed to be robust and applicable to various sample matrices, particularly in the context of agricultural products. All quantitative data and experimental parameters are presented in clear, structured tables, and a graphical representation of the experimental workflow is provided to ensure ease of understanding and implementation.

Introduction

Chinomethionate (6-methyl-1,3-dithiolo[4,5-b]quinoxalin-2-one) is a fungicide and acaricide used in agriculture to control a range of pests on fruits, vegetables, and other crops.[1] Its effective monitoring is crucial to ensure food safety and compliance with regulatory limits. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of pesticide residues.[2] This document outlines a validated reverse-phase HPLC (RP-HPLC) method for the analysis of **Chinomethionate**.

Experimental

Instrumentation and Materials

- HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
- Chromatography Column: A C18 reversed-phase column is recommended. A common choice is a Kinetex C18, 150 mm x 4.6 mm, 2.6 µm particle size, or equivalent.
- Chemicals and Reagents:
 - **Chinomethionate** analytical standard (>98% purity)
 - Acetonitrile (HPLC grade)
 - Water (HPLC grade)
 - Phosphoric acid or Formic acid (analytical grade)
 - Methanol (HPLC grade)
 - Reagents for sample preparation (e.g., QuEChERS salts)

Chromatographic Conditions

A summary of the optimal HPLC conditions for the analysis of **Chinomethionate** is presented in Table 1.

Parameter	Condition
Column	C18, 150 mm x 4.6 mm, 2.6 µm
Mobile Phase	A: Water with 0.1% Phosphoric Acid B: Acetonitrile
Gradient	0-15 min: 60% B 15-18 min: 60-90% B 18-20 min: 90% B 20-21 min: 90-60% B 21-25 min: 60% B (equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	254 nm
Expected Retention Time	Approximately 8-12 minutes

Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of **Chinomethionate** analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation (QuEChERS Method for Agricultural Products)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.^{[3][4]}

- Homogenization: Homogenize a representative 10-15 g sample of the agricultural product (e.g., fruit, vegetable).
- Extraction:

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[4]
- Shake vigorously for 1 minute.
- Centrifuge at $\geq 3000 \times g$ for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer a 1 mL aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of primary secondary amine (PSA) and C18 sorbents, along with MgSO_4 .
 - Vortex for 30 seconds.
 - Centrifuge at high speed for 5 minutes.
- Final Preparation:
 - Take an aliquot of the cleaned extract and filter it through a $0.22 \mu\text{m}$ syringe filter into an HPLC vial.
 - The sample is now ready for HPLC analysis.

Method Validation

The analytical method should be validated according to international guidelines (e.g., ICH) to ensure its suitability for the intended purpose.[2][5] Key validation parameters are summarized in Table 2.

Parameter	Typical Acceptance Criteria	Expected Performance for Chinomethionate
Linearity (R^2)	≥ 0.995	≥ 0.998
Accuracy (% Recovery)	80 - 120%	90 - 110%
Precision (% RSD)	$\leq 15\%$	$\leq 5\%$
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1	0.01 - 0.05 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1	0.05 - 0.1 $\mu\text{g/mL}$

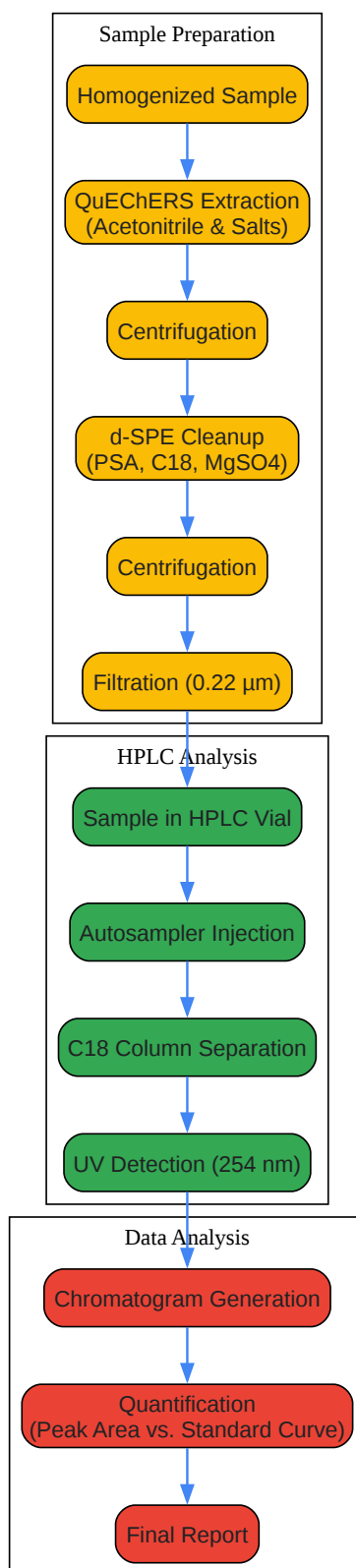
Results and Discussion

The described HPLC method provides excellent separation and quantification of **Chinomethionate**. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for a good peak shape and resolution from potential matrix interferences. The QuEChERS sample preparation method is effective in removing a significant portion of matrix components, leading to a cleaner chromatogram and improved method robustness. The expected retention time for **Chinomethionate** under the specified conditions is in the range of 8-12 minutes, though this may vary slightly depending on the specific column and HPLC system used. For confirmation of the analyte's identity, mass spectrometry can be coupled with the HPLC system, looking for the characteristic molecular ion at m/z 234 and fragment ions at m/z 206 and 148.[\[1\]](#)

Conclusion

This application note details a reliable and robust HPLC method for the determination of **Chinomethionate** in agricultural samples. The protocol, including sample preparation and chromatographic conditions, has been outlined to be easily implemented in a laboratory setting. The method is suitable for quality control and regulatory monitoring of **Chinomethionate** residues.

Visualizations



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Caption: Experimental workflow for the HPLC analysis of **Chinomethionate**.

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